CVD Deposition Temperature: Alkyl 3-Oxobutanoate Class vs. Cu(hfac)₂ – A 150 °C Window Advantage
Copper precursors bearing alkyl 3-oxobutanoate ligands, including the ethyl-substituted variant, deposit high-purity copper films at substrate temperatures as low as 160 °C, whereas the widely studied Cu(hfac)₂ requires a minimum deposition temperature of 310 °C [1][2]. This 150 °C differential is critical for thermally sensitive substrates. The specific 2-ethyl-3-oxobutanoate ligand liberates intact during deposition without further decomposition, preserving film purity (AES: no C or O detected) [1].
| Evidence Dimension | Minimum substrate temperature for copper film deposition by CVD |
|---|---|
| Target Compound Data | 160 °C (class representative: Cu(etac)₂; alkyl 3-oxobutanoato class) |
| Comparator Or Baseline | Cu(hfac)₂: 310 °C |
| Quantified Difference | ΔT = −150 °C (lower thermal budget) |
| Conditions | CVD in H₂ ambient, 0.1–1 Torr, glass warm-wall reactor; Cu(etac)₂ as class proxy for Cu;2-ethyl-3-oxobutanoate [1] |
Why This Matters
A 150 °C lower deposition temperature enables integration with temperature-sensitive substrates (e.g., polymers, low-k dielectrics) that cannot survive Cu(hfac)₂ processing, directly expanding the eligible application space.
- [1] Hwang, S.; Choi, H.; Shim, I. Copper CVD Precursors Containing Alkyl 3-Oxobutanoate Ligands. Chem. Mater. 1996, 8, 981–983. View Source
- [2] Gordon, P. G.; Kurek, A.; Barry, S. T. Trends in Copper Precursor Development for CVD and ALD Applications. ECS J. Solid State Sci. Technol. 2015, 4, N3188. View Source
